NS8593 hydrochloride
Overview
Description
NS 8593 hydrochloride is a potent and selective inhibitor of small conductance calcium-activated potassium channels (SK channels). It reversibly inhibits SK3-mediated currents with a dissociation constant (Kd) value of 77 nanomolar. This compound inhibits all SK1-3 subtypes in a calcium-dependent manner and does not affect intermediate and large conductance calcium-activated potassium channels .
Mechanism of Action
Target of Action
NS8593 hydrochloride is a potent and selective inhibitor of small conductance Ca2±activated K+ channels, also known as SK channels . The primary targets of this compound are the SK1, SK2, and SK3 subtypes . These channels play a crucial role in regulating the electrical activity of neurons and the release of neurotransmitters.
Mode of Action
This compound acts as a negative modulator of SK channels . It reversibly inhibits SK3-mediated currents with a Kd value of 77 nM . The compound inhibits all the SK1-3 subtypes in a Ca2±dependent manner, with Kd values of 0.42, 0.60, and 0.73 μM, respectively, at 0.5 μM Ca2+ .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory action on SK channels is Ca2±dependent . Therefore, changes in intracellular Ca2+ levels could potentially influence the compound’s efficacy Additionally, factors such as pH, temperature, and the presence of other ions or molecules could potentially affect the stability and action of the compound.
Biochemical Analysis
Biochemical Properties
NS8593 hydrochloride plays a significant role in biochemical reactions by inhibiting SK channels . It reversibly inhibits SK3-mediated currents with a Kd value of 77 nM . It inhibits all the SK1-3 subtypes in a Ca2±dependent manner .
Cellular Effects
This compound influences cell function by affecting the activity of SK channels . By inhibiting these channels, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with SK channels . It exerts its effects at the molecular level by inhibiting these channels, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with SK channels
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS 8593 hydrochloride involves the preparation of N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for NS 8593 hydrochloride are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
NS 8593 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving NS 8593 hydrochloride include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .
Major Products
The major products formed from the reactions of NS 8593 hydrochloride depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
NS 8593 hydrochloride has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study the function and regulation of small conductance calcium-activated potassium channels
Biology: Employed in research to understand the role of SK channels in various physiological processes, such as neuronal excitability and signal transduction
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, such as epilepsy and Parkinson’s disease, by modulating SK channel activity
Industry: Utilized in the development of new pharmacological agents targeting SK channels for various therapeutic indications
Comparison with Similar Compounds
Similar Compounds
Apamin: A peptide toxin that selectively inhibits SK channels but has a different binding site and mechanism of action compared to NS 8593 hydrochloride
UCL 1684: Another SK channel inhibitor with a distinct chemical structure and binding properties
TRAM-34: An inhibitor of intermediate conductance calcium-activated potassium channels, which differs from NS 8593 hydrochloride in its selectivity and target channels
Uniqueness
NS 8593 hydrochloride is unique in its reversible inhibition of SK channels and its ability to selectively target SK1-3 subtypes without affecting intermediate and large conductance calcium-activated potassium channels. This selectivity makes it a valuable tool for studying SK channel function and developing targeted therapies .
Properties
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEKCDTXUUPBNA-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746658 | |
Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875755-24-1 | |
Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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